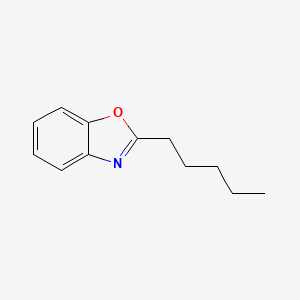

Benzoxazole, 2-pentyl-

Description

Significance of the Benzoxazole (B165842) Scaffold in Modern Organic Synthesis and Applied Sciences

The benzoxazole nucleus, a heterocyclic system consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in modern organic synthesis and applied sciences. mdpi.comheteroletters.org Its rigid, planar structure and the presence of both hydrogen bond accepting nitrogen and oxygen atoms make it a versatile scaffold for designing molecules with specific biological activities. acs.org Benzoxazole derivatives are integral to the development of new therapeutic agents, exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. mdpi.comheteroletters.org Beyond medicine, these compounds are also finding applications in materials science, particularly in the development of organic electronics and as optical brighteners. mdpi.com The ability to readily functionalize the benzoxazole core, especially at the 2-position, allows chemists to fine-tune the molecule's properties for a given application. mdpi.comacs.org

Historical Context and Evolution of 2-Substituted Benzoxazole Research

The synthesis of benzoxazole derivatives has a rich history, with early methods often relying on the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. Over the years, research has focused on developing more efficient and milder synthetic routes to access 2-substituted benzoxazoles. This has led to a plethora of methods, including those utilizing transition metal catalysts, microwave irradiation, and green chemistry approaches. rsc.org The evolution of synthetic strategies has not only improved the efficiency and accessibility of these compounds but has also significantly expanded the scope of possible substitutions at the 2-position, including the introduction of alkyl chains like the pentyl group. mdpi.comnih.gov This has been crucial for systematically studying structure-activity relationships and optimizing the biological and material properties of benzoxazole derivatives.

Scope and Academic Relevance of Benzoxazole, 2-pentyl- Studies

While the broader class of 2-substituted benzoxazoles has been extensively studied, research focusing specifically on Benzoxazole, 2-pentyl- is more niche but of growing academic interest. This compound often serves as a representative example of a 2-alkylbenzoxazole in studies exploring new synthetic methodologies. nih.gov For instance, its synthesis has been reported using various catalytic systems, highlighting the versatility of modern synthetic methods for creating C-C bonds at the 2-position of the benzoxazole ring. rsc.orgnih.govgoogle.com The academic relevance of Benzoxazole, 2-pentyl- lies in its role as a building block and a probe for understanding the influence of a simple alkyl substituent on the physicochemical and biological properties of the benzoxazole scaffold. As researchers continue to explore the chemical space of benzoxazole derivatives, the detailed characterization and study of compounds like Benzoxazole, 2-pentyl- provide fundamental data that underpins the development of more complex and functionalized molecules.

Physicochemical Properties of Benzoxazole, 2-pentyl-

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| Appearance | Yellowish oil |

| Boiling Point | Not widely reported |

| Melting Point | Not widely reported |

| Solubility | Soluble in organic solvents like chloroform |

Spectroscopic Data of Benzoxazole, 2-pentyl-

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.68-7.66 (m, 1H), 7.49-7.46 (m, 1H), 7.31-7.26 (m, 2H), 2.94-2.91 (m, 2H), 1.89-1.86 (m, 2H), 1.44-1.35 (m, 4H), 0.93-0.90 (m, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 168.4, 150.9, 141.3, 124.6, 124.1, 119.7, 110.3, 31.5, 28.5, 22.4, 14.0 |

| Mass Spectrometry (ESI-MS) | m/z: 190 [M+H]⁺ |

Structure

3D Structure

Properties

CAS No. |

6996-50-5 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-pentyl-1,3-benzoxazole |

InChI |

InChI=1S/C12H15NO/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3 |

InChI Key |

VRDOVQBUTHQKPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NC2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of Benzoxazole, 2 Pentyl and Analogues

Green Chemistry Principles in the Synthesis of Benzoxazole (B165842), 2-pentyl-

The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly being applied to the synthesis of benzoxazoles. ajgreenchem.com Key strategies include the use of alternative reaction media and the development of recoverable and reusable catalysts. rsc.orgorganic-chemistry.org

Eliminating volatile organic solvents is a primary goal of green chemistry. Many modern syntheses of benzoxazoles are now performed under solvent-free (solid-state) or aqueous conditions.

Solvent-free reactions are often conducted by grinding the reactants together, sometimes with a solid catalyst, or by heating a mixture of neat reactants. rsc.org For example, the condensation of 2-aminophenol (B121084) and aldehydes can be achieved using a grindstone method with catalysts like strontium carbonate or potassium ferrocyanide, yielding products in minutes at room temperature. rsc.orgacgpubs.org Other solvent-free methods utilize catalysts such as silica-supported sodium hydrogen sulfate (B86663) or a Brønsted acidic ionic liquid gel at elevated temperatures. doaj.orgacs.orgnih.gov

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. orientjchem.org Samarium(III) triflate has been used as a water-tolerant, reusable Lewis acid catalyst for the reaction of 2-aminophenols and aldehydes in an ethanol-water mixture, providing excellent yields under mild conditions (60°C). organic-chemistry.orgorganic-chemistry.org Dowex 50W, a heterogeneous acid resin, also effectively catalyzes the synthesis of 2-arylbenzoxazoles in water at 80°C. orientjchem.org

Table 3: Comparison of Green Synthetic Methods for Benzoxazoles

| Method | Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Aqueous Media | Samarium(III) Triflate | EtOH-H₂O, 60°C, 2-5h | Reusable catalyst, mild conditions | organic-chemistry.org |

| Aqueous Media | Dowex 50W | H₂O, 80°C | Reusable catalyst, simple process | orientjchem.org |

| Solvent-Free | Potassium Ferrocyanide | Grinding, RT, <2 min | Rapid, no solvent, high yield | rsc.orgacgpubs.org |

| Solvent-Free | Brønsted Acidic Ionic Liquid Gel | 130°C, 5h | Reusable catalyst, high yield | acs.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

Nanocatalysts are a cornerstone of green chemistry, offering high surface area, enhanced reactivity, and, crucially, high reusability. rsc.org Many nanocatalysts are magnetic, allowing for simple recovery from the reaction mixture using an external magnet. ajchem-a.com

Several types of nanocatalysts have been applied to benzoxazole synthesis. rsc.org Magnetic nanoparticles, such as Fe₃O₄, can be coated with a silica (B1680970) shell and functionalized with an acid group (e.g., -SO₃H) or an ionic liquid to create a highly effective and recoverable catalyst. nih.govajchem-a.comajchem-a.com These Fe₃O₄@SiO₂-SO₃H nanoparticles have been used for the condensation of 2-aminophenol with aldehydes under solvent-free conditions at 50°C, showing high efficiency and reusability over several cycles without significant loss of activity. ajchem-a.comajchem-a.com

Other examples include copper(II) ferrite (B1171679) nanoparticles, which catalyze the cyclization of N-(2-halophenyl)benzamides, and gold nanoparticles supported on titanium dioxide, which are effective for the reaction between 2-aminophenol and alcohols. organic-chemistry.orgrsc.org The high stability and reusability of these nanocatalysts make them economically and environmentally attractive for the large-scale synthesis of benzoxazoles. rsc.orgnih.gov

Microwave and Ultrasonic-Assisted Synthetic Routes

The synthesis of 2-alkylbenzoxazoles, including 2-pentylbenzoxazole, has been significantly advanced through the adoption of green chemistry principles, with microwave (MW) and ultrasonic (US) irradiation emerging as powerful tools to accelerate these transformations. These energy sources offer distinct advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often milder reaction conditions. nih.govnumberanalytics.com

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenols and various precursors like carboxylic acids or aldehydes. nih.govexam-corner.comlibretexts.org In a typical procedure for a 2-alkyl derivative analogous to 2-pentylbenzoxazole, a 2-aminophenol is reacted with a fatty acid (e.g., hexanoic acid to yield the 2-pentyl derivative). The reaction can be performed under solvent-free conditions, often using a solid support like silica gel, with microwave heating at temperatures ranging from 120-150°C for a short duration of 9-12 minutes, affording good to excellent yields (71-87%). nih.gov This direct coupling avoids the need for pre-activation of the carboxylic acid and minimizes waste. nih.gov

Another microwave-assisted approach involves the condensation of 2-aminophenols with aldehydes in the presence of an oxidizing agent like iodine and a base such as K₂CO₃ under solvent-free conditions. nih.gov These reactions are typically complete within 10 minutes at 120°C, providing the desired benzoxazoles in high yields. nih.gov The use of deep eutectic solvents (DES) like [CholineCl][oxalic acid] as a catalyst under microwave irradiation further exemplifies the green credentials of this method, allowing for good conversion and selectivity, with the added benefit of catalyst recyclability. libretexts.org

Interactive Data Table: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles

| Precursors | Catalyst/Conditions | Power/Temp | Time (min) | Yield (%) | Ref |

| 2-Aminophenol, Carboxylic Acids | Silica gel, neat | 100 W / 120-150°C | 9-12 | 71-87 | nih.gov |

| 2-Amino-4-methylphenol, Aromatic Aldehydes | I₂, K₂CO₃, solvent-free | CEM Discover / 120°C | 10 | up to 85 | nih.gov |

| 2-Aminophenol, Benzaldehyde | [CholineCl][oxalic acid] | MW / 130°C | 15 | >90 (conversion) | libretexts.org |

| 2-Aminophenol, Benzoyl Chloride | Hf-BTC, solvent-free | MW / 120°C | 15 | 30-85 | researchgate.net |

Ultrasonic-Assisted Synthesis:

Sonication provides an alternative energy-efficient route for benzoxazole synthesis. Ultrasound promotes reactions through acoustic cavitation, which generates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates. chemistrytalk.orgorganische-chemie.ch The synthesis of 2-arylbenzoxazoles has been demonstrated by reacting 2-aminophenol with aldehydes under ultrasound irradiation, often catalyzed by systems like KCN/[Bmim]PF₆ ionic liquid, achieving excellent yields in short reaction times under solvent-free conditions. studysmarter.co.uk

For 2-alkylbenzoxazoles, ultrasound can be applied to drive the condensation of 2-aminophenols with aldehydes or acids. For instance, using Indion 190 resin as a recyclable heterogeneous catalyst, various benzoxazole derivatives have been synthesized under ultrasonic irradiation in an eco-friendly solvent, with yields reaching up to 96% within 20 minutes. organische-chemie.ch Similarly, a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) has been used as a recyclable catalyst for the condensation of 2-aminophenols and aldehydes under solvent-free sonication, affording products in up to 90% yield within 30 minutes. lkouniv.ac.in These methods highlight the operational simplicity and sustainability of ultrasonic assistance in heterocyclic synthesis. chemistrytalk.org

Interactive Data Table: Ultrasonic-Assisted Synthesis of 2-Substituted Benzoxazoles

| Precursors | Catalyst/Conditions | Temp | Time | Yield (%) | Ref |

| 2-Aminophenol, Aldehydes | LAIL@MNP, solvent-free | Ambient | 30 min | up to 90 | lkouniv.ac.in |

| 2-Aminophenol, Aldehydes | Indion 190 resin | Ambient | 20 min | up to 96 | organische-chemie.ch |

| Azo-linked Salicylic Acids, 2-Amino-4-chlorophenol | Catalyst-free, Ethanol | Ambient | 10-30 min | 85-96 | chemistrytalk.org |

| 2-Aminophenol, Aldehydes | ZnO nanoparticles, EtOH | 50°C | 5 min | Excellent | numberanalytics.com |

Mechanistic Investigations of 2-Pentylbenzoxazole Formation

Elucidation of Reaction Pathways and Transition States

The precise reaction pathway depends on the starting materials. When a 2-aminophenol reacts with an aldehyde like hexanal, the initial step is the formation of a Schiff base (an imine). This intermediate then undergoes oxidative cyclization to form the benzoxazole ring. In the presence of an oxidant, the C-H bond of the imine carbon is cleaved during the ring-closing process.

Alternatively, and more commonly for 2-alkyl derivatives, is the reaction between a 2-aminophenol and a carboxylic acid (hexanoic acid) or its activated form (like an acid chloride). The reaction first forms an N-(2-hydroxyphenyl)amide intermediate. This is followed by an intramolecular cyclodehydration reaction. exam-corner.com

Reaction Mechanism: 2-Aminophenol and Hexanoic Acid

Amide Formation: The amino group of 2-aminophenol attacks the carbonyl carbon of hexanoic acid, forming an N-(2-hydroxyphenyl)hexanamide intermediate. This step is often acid-catalyzed to activate the carboxylic acid.

Intramolecular Cyclization (Ring Closure): The hydroxyl group of the phenol (B47542) attacks the carbonyl carbon of the amide. This is the key ring-forming step.

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic benzoxazole ring.

Computational studies on related benzoxazole formations provide insights into the transition states (TS) of these steps. The intramolecular cyclization is generally the rate-determining step. The geometry of the transition state involves the phenolic oxygen approaching the amide carbonyl carbon. The stability of this TS is influenced by the electronic nature of both the benzoyl and phenolic moieties. For 2-pentylbenzoxazole, the electron-donating nature of the pentyl group would have a modest electronic influence on the reaction center compared to aryl substituents. DFT calculations on similar systems show that the energy barrier for the cyclization is a critical factor determining the reaction rate. wikipedia.orgmasterorganicchemistry.com

Kinetic and Thermodynamic Considerations in Benzoxazole Ring Closure

The ring closure to form the benzoxazole ring is an example of an intramolecular reaction. Kinetically, such reactions are often favored over their intermolecular counterparts due to a less negative entropy of activation; the reacting groups are already held in proximity within the same molecule. byjus.com

Kinetic Factors:

Ring Size: The formation of the five-membered oxazole (B20620) ring fused to the benzene (B151609) ring is kinetically highly favorable. The rate constants for forming 5- and 6-membered rings via intramolecular cyclization are generally the highest compared to other ring sizes due to a favorable combination of low ring strain and high probability of the reacting ends meeting. rsc.org

Catalysis: The cyclization is typically catalyzed by acid. Protonation of the amide carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by the phenolic hydroxyl group. beilstein-journals.org The rate of the reaction is therefore dependent on the pH and the nature of the acid catalyst used.

Leaving Group: In the final dehydration step, water is the leaving group. The efficiency of its removal can drive the equilibrium towards the product. In reactions starting from an acid chloride, the chloride ion is an excellent leaving group in the initial acylation step.

Thermodynamic Factors:

Equilibrium: The cyclodehydration step is reversible. Under thermal conditions, the removal of water is crucial to shift the equilibrium towards the formation of 2-pentylbenzoxazole. Methods like microwave or high-temperature synthesis facilitate the rapid evaporation of water, thus ensuring high yields.

Studies on the intramolecular aminolysis of esters, a related cyclization process, show that the reaction rates are significantly enhanced compared to intermolecular versions, underscoring the kinetic advantage of keeping the nucleophile and electrophile within the same molecule. beilstein-journals.org

Advanced Functionalization and Derivatization Strategies for Benzoxazole, 2-pentyl- Scaffolds

Once the 2-pentylbenzoxazole core is synthesized, further modifications can be introduced to modulate its properties. These strategies can target either the pentyl chain or the benzene ring.

Regioselective Modification of the Pentyl Chain

Functionalizing the aliphatic pentyl chain requires breaking strong C-H bonds. The regioselectivity of such reactions is a significant challenge.

Benzylic Functionalization: The methylene (B1212753) group of the pentyl chain attached directly to the benzoxazole ring (the α-position or "benzylic-like" position) is the most activated site for functionalization. The adjacent aromatic system can stabilize radical or anionic intermediates formed at this position. Lewis acid catalysis, for instance using Sc(OTf)₃, has been shown to promote the direct addition of the benzylic C-H bond of 2-alkylazaarenes and benzoxazoles to activated olefins like enones. acs.org This suggests that a similar strategy could be applied to 2-pentylbenzoxazole to introduce new carbon-carbon bonds at the α-position of the pentyl chain.

Radical Functionalization: Radical-based C-H functionalization presents another avenue. Radical relay reactions using copper catalysis or photocatalysis can generate alkyl radicals. nih.govrsc.org In the context of a pentyl chain, hydrogen atom transfer (HAT) would preferentially occur at the weaker secondary C-H bonds, particularly the activated α-methylene position. Subsequent radical trapping or ligand transfer could introduce functionalities like halogens, cyano groups, or other moieties. beilstein-journals.org For instance, radical translocation strategies, while more established for nitrogen heterocycles, could theoretically be adapted to achieve amination at specific positions (e.g., the γ-position) of the alkyl chain through a directed 1,6-HAT process. whiterose.ac.uk

Electrophilic and Nucleophilic Functionalization of the Benzene Ring

The reactivity of the benzene portion of the benzoxazole scaffold is governed by the electronic effects of the fused oxazole ring and the 2-pentyl substituent.

Electrophilic Aromatic Substitution (EAS): The benzoxazole ring system as a whole is electron-deficient and deactivating towards electrophilic attack compared to benzene itself. numberanalytics.com This is because the electronegative oxygen and nitrogen atoms in the oxazole ring pull electron density away from the fused benzene ring. The 2-pentyl group is a weak electron-donating group via induction, which slightly activates the ring but its effect is minor compared to the deactivating effect of the fused heterocycle.

The directing effect of the benzoxazole system channels incoming electrophiles primarily to the C6 position, with minor substitution at C4 and C5. masterorganicchemistry.com Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 6-substituted-2-pentylbenzoxazole as the major product. exam-corner.comlkouniv.ac.inbyjus.com

Predicted Regioselectivity of EAS on 2-Pentylbenzoxazole:

Major Product: Substitution at C6.

Minor Products: Substitution at C4, C5.

Disfavored: Substitution at C7 due to steric hindrance from the fused ring.

Nucleophilic Aromatic Substitution (NAS): Standard nucleophilic aromatic substitution (SₙAr) on the benzene ring of 2-pentylbenzoxazole is generally not feasible. masterorganicchemistry.com This reaction requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. pressbooks.publibretexts.org To achieve NAS, the 2-pentylbenzoxazole ring would first need to be functionalized via EAS to introduce these necessary activating groups and a leaving group. For example, nitration followed by halogenation could install the required substituents to enable subsequent displacement by a nucleophile.

Synthesis of Polyfunctionalized 2-Pentylbenzoxazole Derivatives

The synthesis of polyfunctionalized 2-pentylbenzoxazole derivatives involves the strategic construction of the core benzoxazole structure and the introduction of various functional groups on both the benzoxazole ring and the 2-pentyl side chain. Methodologies for achieving this range from classical condensation reactions to modern transition-metal-catalyzed C-H functionalization, allowing for a diverse array of substitutions.

A primary and widely utilized method for constructing the 2-pentylbenzoxazole scaffold is the condensation of a 2-aminophenol with hexanoic acid or its derivatives (e.g., hexanoyl chloride, hexanal). This reaction is often facilitated by a catalyst to improve efficiency and yield. A variety of catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts, have been successfully employed for the synthesis of 2-alkylbenzoxazoles. For instance, zinc triflate has been shown to be an effective catalyst for the reaction between 2-aminophenols and aldehydes in refluxing ethanol, providing good yields. acs.org Similarly, nanocatalysts and ionic liquids have been developed to promote these transformations under greener and milder conditions. jst.go.jporganic-chemistry.org

One-pot synthetic strategies are particularly attractive for their efficiency and reduced work-up procedures. The reaction of 2-aminophenol with an appropriate precursor for the pentyl group can be carried out in a single step, often with high atom economy. For example, a one-pot synthesis of 2-substituted benzoxazoles has been reported using a palladium-supported nanocatalyst, where 2-aminophenol reacts with aldehydes in the presence of an oxidant. jst.go.jp

Further functionalization can be achieved by starting with substituted 2-aminophenols. The use of 2-aminophenols bearing substituents such as methyl, chloro, bromo, or nitro groups on the aromatic ring allows for the direct synthesis of polyfunctionalized 2-pentylbenzoxazoles with functionalities at specific positions of the benzoxazole core. mdpi.com

More advanced techniques involve the direct C-H functionalization of the pre-formed benzoxazole ring or the 2-pentyl side chain. Transition-metal catalysis, particularly with palladium, has enabled the regioselective introduction of functional groups at various positions of the benzoxazole system, which was previously challenging to achieve. nitrkl.ac.in

Functionalization of the 2-pentyl side chain is a key strategy for producing diverse derivatives. For instance, the synthesis of 2-(ω-haloalkyl)benzoxazoles, such as 2-(5-bromopentyl)benzo[d]oxazole, provides a versatile intermediate for further nucleophilic substitution reactions to introduce a wide range of functional groups at the terminus of the pentyl chain. mdpi.com Additionally, methods for the α-functionalization of the pentyl group have been developed. A notable example is the borane-catalyzed enantioselective Michael addition of 2-alkylbenzoxazoles to electron-deficient olefins, which allows for the introduction of a new substituent at the carbon adjacent to the benzoxazole ring. thieme-connect.com The synthesis of derivatives with hydroxyl or amino groups on the alkyl chain, such as 2-(1-aminoalkyl)benzoxazoles or 2-(β-hydroxyalkyl)benzoxazoles, has also been reported, further expanding the accessible chemical space of polyfunctionalized 2-pentylbenzoxazoles. acs.orgjst.go.jp

Below are tables summarizing various synthetic approaches to 2-alkyl and functionalized benzoxazole derivatives, which are applicable to the synthesis of polyfunctionalized 2-pentylbenzoxazoles.

Table 1: Catalytic Systems for the Synthesis of 2-Substituted Benzoxazoles

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Zn(OTf)₂ | 2-Aminophenol, Aldehyde | Ethanol | Reflux | Good | acs.org |

| Samarium triflate | o-Amino(thio)phenols, Aldehydes | Water | Room Temp | Good | organic-chemistry.org |

| [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | 2-Aminophenol, Aldehyde | Water | Reflux | 79-89 | jst.go.jp |

| Brønsted acidic ionic liquid gel | 2-Aminophenol, Aldehydes | Solvent-free | 130 | 85-98 | jst.go.jp |

| Triphenylbismuth dichloride | 2-Aminophenols, Thioamides | 1,2-Dichloroethane | 60 | Moderate to Excellent | jocpr.com |

Table 2: Synthesis of Functionalized 2-Alkylbenzoxazole Derivatives

| Product | Reactants | Reagents/Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(5-Bromopentyl)benzo[d]oxazole | N-(2-hydroxyphenyl)hexanamide | Tf₂O, 2-Fluoropyridine | Dichloromethane | 90°C, 1 h | 47 | mdpi.com |

| 2-(1-Aminoalkyl)benzoxazoles | (5-Iodo-1,2,3-triazolyl)phenols | Base, Cu-catalyst | - | Cascade reaction | - | acs.org |

| 2-Alkylbenzoxazoles | o-Aminophenols, Ketones | Elemental Sulfur, N-methylpiperidine | - | Mild conditions | Good | researchgate.net |

| α-Alkylated 2-Alkylbenzoxazoles | 2-Alkylbenzoxazoles, Michael acceptors | Chiral spiro-bicyclic bisborane, Barton's base | Toluene | 22°C, 27 h | Moderate to High | thieme-connect.com |

Advanced Spectroscopic and Analytical Characterization of Benzoxazole, 2 Pentyl

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Studies

Fourier Transform Infrared (FTIR) Spectroscopy

While specific experimental spectra for Benzoxazole (B165842), 2-pentyl- are not widely published, its vibrational characteristics can be reliably predicted based on its functional groups and data from analogous structures. esisresearch.org FTIR spectroscopy is a powerful tool for identifying the key vibrational modes within the molecule. The spectrum is expected to be dominated by contributions from the benzoxazole ring system and the aliphatic pentyl group.

Key expected vibrational bands include:

Aliphatic C-H Stretching: The pentyl chain will produce strong stretching vibrations for its CH2 and CH3 groups, typically in the 2850-3000 cm⁻¹ region. esisresearch.org

Aromatic C-H Stretching: Vibrations from the C-H bonds on the benzene (B151609) ring are expected to appear above 3000 cm⁻¹. esisresearch.org

C=N Stretching: The carbon-nitrogen double bond within the oxazole (B20620) ring is a characteristic feature. This stretching vibration is anticipated in the 1520-1670 cm⁻¹ range, though its exact position can be influenced by conjugation with the benzene ring. esisresearch.org

Aromatic C=C Stretching: The skeletal vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region and may overlap with the C=N stretching band. esisresearch.org

C-O-C Stretching: The ether-like C-O-C linkage within the oxazole ring gives rise to asymmetric and symmetric stretching modes. The asymmetric stretch is expected around 1140-1250 cm⁻¹, while the symmetric stretch is found at lower wavenumbers, often near 1060-1080 cm⁻¹. esisresearch.org

CH₂ Bending/Wagging: The pentyl chain's CH₂ groups will also exhibit scissoring (approx. 1455 cm⁻¹) and wagging (approx. 1350 cm⁻¹) vibrations. esisresearch.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | Benzene Ring | > 3000 | esisresearch.org |

| Aliphatic C-H Stretch | Pentyl Chain (-CH₂, -CH₃) | 2850 - 3000 | esisresearch.org |

| C=N Stretch | Oxazole Ring | 1520 - 1670 | esisresearch.org |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | esisresearch.org |

| Asymmetric C-O-C Stretch | Oxazole Ring | 1140 - 1250 | esisresearch.org |

| Symmetric C-O-C Stretch | Oxazole Ring | 1060 - 1080 | esisresearch.org |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For Benzoxazole, 2-pentyl-, the Raman spectrum would be valuable for confirming the skeletal structure of the benzoxazole ring and the conformation of the alkyl chain. Based on studies of similar benzoxazole derivatives, key Raman-active modes can be predicted. esisresearch.orgnih.gov

The C=N stretching mode is expected to be clearly visible, as is the symmetric C-O-C stretching vibration. esisresearch.org The aromatic ring breathing modes, which are often strong in Raman spectra, would provide a distinct fingerprint for the benzoxazole system. The aliphatic C-H stretching and bending modes of the pentyl group would also be present. spectroscopyonline.com In some studies of related compounds, C-N stretching vibrations have been identified in the Raman spectra around 1190-1340 cm⁻¹. esisresearch.org

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | Benzene Ring | > 3000 | esisresearch.org |

| Aliphatic C-H Stretch | Pentyl Chain | 2850 - 3000 | esisresearch.org |

| C=N Stretch | Oxazole Ring | ~1520 | esisresearch.org |

| Aromatic Ring Breathing | Benzene Ring | ~1000 | spectroscopyonline.com |

| C-N Stretch | Oxazole Ring | 1190 - 1340 | esisresearch.org |

| Symmetric C-O-C Stretch | Oxazole Ring | ~1066 | esisresearch.org |

X-ray Crystallography and Diffraction Studies for Solid-State Molecular and Crystal Structure

As of this review, a single-crystal X-ray diffraction structure for Benzoxazole, 2-pentyl- has not been reported in publicly accessible crystallographic databases. This technique, were it possible to grow suitable single crystals, would provide definitive information on the molecule's three-dimensional geometry, bond lengths, bond angles, and the packing arrangement within the crystal lattice.

Studies on related benzoxazole derivatives with alkyl chains, such as certain green fluorescent protein (GFP) chromophore analogues, show that the flexible alkyl groups can significantly influence the crystal packing, sometimes leading to complex arrangements like interdigitated chains or unusual excimer formations. researchgate.netrsc.org The parent benzoxazole compound crystallizes in a well-defined structure, but the addition of the flexible five-carbon pentyl chain introduces conformational freedom that can make obtaining diffraction-quality crystals challenging. nih.gov If a structure were obtained, it would be expected to reveal a largely planar benzoxazole ring system with the pentyl chain adopting a low-energy, likely extended, conformation.

Chromatographic Techniques for Purity Assessment and Stability Profiling

Chromatographic methods are essential for separating Benzoxazole, 2-pentyl- from impurities and for quantifying it in various matrices.

A reversed-phase HPLC (RP-HPLC) method is highly suitable for the analysis of Benzoxazole, 2-pentyl-, given its molecular weight and moderate lipophilicity (predicted XLogP3-AA of 4.8). nih.gov While a specific validated method for this compound is not published, a robust method can be developed based on procedures for analogous compounds like 2-ethyl-benzoxazole and other benzimidazole (B57391) derivatives. sielc.comsielc.comresearchgate.net

A typical method would involve a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comtandfonline.com A gradient elution, where the proportion of the organic solvent is increased over time, would ensure the efficient elution of the target compound while separating it from more polar or non-polar impurities. Detection is typically achieved using a UV detector, set to a wavelength where the benzoxazole chromophore exhibits strong absorbance. ptfarm.pl Method validation would be performed to establish linearity, accuracy, precision, and limits of detection and quantification, ensuring the method is reliable for its intended purpose. researchgate.nettandfonline.com

| Parameter | Proposed Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | tandfonline.com |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | sielc.comsielc.com |

| Elution | Gradient | tandfonline.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detector | UV-Vis Diode Array Detector (DAD) | ptfarm.pl |

| Detection Wavelength | Scan for λmax (typically 254-300 nm) | ptfarm.pl |

Given its volatility, Benzoxazole, 2-pentyl- is an excellent candidate for analysis by Gas Chromatography (GC), often coupled with a mass spectrometer (MS) or a flame ionization detector (FID). Research has confirmed the use of GC-MS for the identification of this compound. rsc.org

In a GC-MS system, the sample is vaporized and separated on a capillary column (e.g., a DB-5ms or equivalent) before entering the mass spectrometer. researchgate.net The mass spectrometer ionizes the eluted molecules, typically via electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint. For Benzoxazole, 2-pentyl- (Molecular Formula: C₁₂H₁₅NO, Molecular Weight: 189.26 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 189. uni.lu Common fragmentation patterns would likely involve the cleavage of the pentyl chain, leading to characteristic fragment ions.

| Parameter | Proposed Condition | Reference |

|---|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm | researchgate.net |

| Carrier Gas | Helium, constant flow | f1000research.com |

| Inlet Temperature | 250 °C | f1000research.com |

| Oven Program | e.g., 100 °C hold 2 min, ramp 10 °C/min to 280 °C | epa.gov |

| Detector | Mass Spectrometer (MS) | rsc.org |

| Ionization Mode | Electron Impact (EI), 70 eV | epa.gov |

| Mass Scan Range | 40 - 400 amu | epa.gov |

Surface-Sensitive Analytical Techniques for Thin Film and Material Characterization (e.g., XPS, AFM)

When Benzoxazole, 2-pentyl- is used to form thin films or surface coatings, techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are invaluable for characterization. sfr.ca

Atomic Force Microscopy (AFM) would be used to visualize the surface topography of a film at the nanoscale. wiley.com AFM analysis can reveal key morphological features such as surface roughness, grain size, and the presence of domains or defects. researchgate.net For a thin film of Benzoxazole, 2-pentyl-, AFM could determine how the molecules self-assemble on a substrate and whether they form a uniform, flat layer or aggregate into islands. wiley.com

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical states of the top few nanometers of a material's surface. sfr.ca For a film of Benzoxazole, 2-pentyl-, XPS would confirm the presence of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide information about the chemical environment of each element, allowing for confirmation of the intact benzoxazole structure on the surface. rsc.org For example, the C 1s spectrum could be deconvoluted to show components corresponding to C-C/C-H (from the pentyl chain and benzene ring), C-O/C-N, and O-C=N bonds.

| Core Level | Chemical Environment | Expected Binding Energy (eV) | Reference |

|---|---|---|---|

| C 1s | C-C, C-H | ~284.8 - 285.0 | rsc.org |

| C-N, C-O | ~286.0 - 286.5 | rsc.org | |

| O-C=N | ~287.5 - 288.0 | rsc.org | |

| N 1s | -N=C- | ~399.5 - 400.5 | wiley.com |

| O 1s | C-O-C | ~532.5 - 533.5 | rsc.org |

Computational and Theoretical Investigations of Benzoxazole, 2 Pentyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods are used to predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For benzoxazole (B165842) and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to study structural, geometric, and electronic properties. researchgate.net These studies can be performed in the gas phase or with solvent effects modeled using approaches like the polarizable continuum model (PCM). researchgate.net

Key properties derived from DFT studies include:

Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov

Molecular Electrostatic Potential (MSEP): MSEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting interaction sites. researchgate.netresearchgate.net

Reactivity Descriptors: DFT allows for the calculation of global and local reactivity descriptors such as electronegativity, chemical hardness, softness, and electrophilicity, which quantify the molecule's reactivity towards different chemical species. researchgate.net

Table 1: Key Parameters from DFT Analysis of Benzoxazole Derivatives This table presents representative data for benzoxazole derivatives as specific values for 2-pentyl-benzoxazole are not available in the cited literature. Data is illustrative of the outputs from DFT calculations.

| Parameter | Significance | Typical Finding for Benzoxazole Derivatives |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Localized over the benzoxazole ring system |

| LUMO Energy | Indicates electron-accepting ability | Distributed across the fused ring system |

| HOMO-LUMO Gap (Eg) | Relates to chemical reactivity and stability | Substituents can significantly alter the gap; replacing oxygen with sulfur, for instance, can drastically lower the gap. nih.gov |

| MSEP Analysis | Predicts sites for electrophilic and nucleophilic attack | Negative potential is often located around the nitrogen and oxygen atoms, indicating sites for electrophilic attack. |

Ab initio methods, such as Hartree-Fock (HF), are quantum mechanical calculations derived directly from theoretical principles without the inclusion of experimental data. esisresearch.orgnih.gov These methods are often used as a baseline or in conjunction with DFT for more rigorous analysis. For various benzoxazole derivatives, ab initio calculations using the HF/6-31G* basis set have been successfully employed to compute vibrational frequencies. esisresearch.orgnih.govnih.gov The results are then compared with experimental data to validate the computational model and aid in the assignment of spectral bands. esisresearch.orgnih.gov While computationally more demanding than DFT, ab initio methods can provide a high-accuracy benchmark for energy and other molecular properties.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For flexible molecules like 2-pentyl-benzoxazole, which has a rotatable alkyl chain, MD simulations provide critical insights into its conformational landscape—the collection of shapes the molecule can adopt—and its behavior in solution.

In the context of ligand-target interactions, MD simulations are frequently run after a molecular docking procedure. nih.govnih.gov These simulations, which can span from picoseconds to nanoseconds, assess the stability of the predicted ligand-protein complex. nih.govresearchgate.netnih.gov Key parameters analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the complex over time. A stable RMSD suggests the ligand remains securely in the binding pocket. nih.govresearchgate.net

Root-Mean-Square Fluctuation (RMSF): Reveals the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the target, which are crucial for binding affinity. researchgate.net

Comprehensive MD studies on complex benzoxazole-based systems have demonstrated how these simulations can elucidate coupled and uncoupled molecular motions, providing a detailed understanding of the molecule's dynamic behavior. acs.orgdiva-portal.org

Molecular Docking and Ligand-Target Interaction Analysis (Excluding Human Clinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or enzyme. nih.gov This method is instrumental in structure-based drug design and in understanding the molecular basis of a compound's biological activity.

For benzoxazole derivatives, docking studies have been performed against various non-human targets to explore their potential as inhibitors. Examples include:

Antifungal Targets: Docking of 2-(aryloxymethyl)benzoxazole derivatives into the active site of the lipid transfer protein Sec14p from Saccharomyces cerevisiae helped to rationalize their observed antifungal activity. nih.gov

Antibacterial Targets: The antibacterial potential of 2-substituted benzoxazoles has been linked to the inhibition of bacterial DNA gyrase, with molecular docking used to model the binding interactions within the enzyme's active site. nih.gov

Antiprotozoal Targets: Benzoxazole derivatives have been docked with inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) from the protozoan pathogen Cryptosporidium parvum to identify potential inhibitors. nih.govnih.gov

These studies analyze the binding mode, including key interactions like hydrogen bonds and hydrophobic contacts, which contribute to the stability of the ligand-receptor complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For benzoxazole derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activities against various targets. researchgate.netchemijournal.com

In a typical QSAR study, a set of known benzoxazole derivatives with measured activity (e.g., pIC50) is used to build a mathematical model. nih.gov This model is based on molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules.

Table 2: Descriptors Used in QSAR Models for Benzoxazole Derivatives

| Descriptor Type | Specific Descriptors | Reference |

|---|---|---|

| Energy-Based | Binding Energy, Intermolecular Energy, Internal Energy, Torsional Energy | nih.gov |

| Topological | Kier's Molecular Connectivity Indices (¹χ, ¹χv), Topological Indices (R) | researchgate.net |

| 3D Pharmacophore | Hydrogen Bond Acceptor, Hydrogen Bond Donor, Aromatic Ring Features | chemijournal.com |

These models, once validated, can be used to predict the activity of new, unsynthesized benzoxazole derivatives, guiding the design of more potent compounds. For instance, a QSAR model for benzoxazole derivatives targeting C. parvum IMPDH yielded a correlation coefficient (r²) of 0.7948, indicating a good predictive ability. nih.govnih.gov

Prediction of Spectroscopic Parameters via Theoretical Methods (e.g., NMR, IR, UV-Vis)

Theoretical methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between calculated structure and experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, are commonly employed for this purpose. researchgate.net The accuracy of these predictions can be further enhanced by using machine learning models trained on experimental data or by applying scaling factors. uni-bonn.denih.gov The theoretical calculation of NMR spectra can help assign experimental signals and provide insights into conformational effects. schrodinger.com

IR Spectroscopy: Theoretical calculations of vibrational spectra are essential for interpreting experimental FT-IR data. Both DFT and ab initio (Hartree-Fock) methods are used to compute the vibrational frequencies and intensities of benzoxazole derivatives. esisresearch.orgnih.gov It is standard practice to apply scaling factors to the calculated frequencies to correct for anharmonicity and other systematic errors, which improves the agreement with experimental spectra. nih.govdiva-portal.org Studies have evaluated various DFT functionals, such as M06-2X and CAM-B3LYP, to identify the most cost-effective and accurate methods for predicting IR spectra. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) of molecules are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net These calculations provide information on the energies of electronic transitions (which correspond to absorption wavelengths) and their intensities. For benzoxazole derivatives, TD-DFT can model the π-π* and n-π* transitions that give rise to their characteristic absorption bands. researchgate.net This theoretical insight is crucial for understanding the photophysical properties of these compounds. acs.org

Studies on Photophysical Properties and Charge Transport Characteristics

Computational and theoretical studies provide invaluable insights into the electronic and optical behaviors of molecules, guiding the design of new materials for various applications. For Benzoxazole, 2-pentyl-, theoretical investigations have focused on understanding its light absorption and emission characteristics, which are dictated by its electronic structure. While detailed studies on its charge transport properties are limited in publicly available literature, the foundational photophysical properties have been explored.

Photophysical Properties

The photophysical behavior of Benzoxazole, 2-pentyl- has been investigated through both experimental spectroscopy and theoretical calculations, revealing distinct properties in different environments.

In solution, the compound exhibits blue light emission with a moderate quantum yield. acs.org The specific absorption and emission wavelengths are influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For instance, studies on a benzoxazole-substituted chromophore with a pentyl chain showed that the excitation and emission peaks shift in different solvents. acs.org In n-heptane, the excitation maximum is observed at 384 nm, with the corresponding emission peak at 446 nm. acs.org The spectroscopic behavior remains largely consistent across various solvents, including ethyl acetate, ethanol, and dimethylsulfoxide. acs.org

The solid-state photophysical properties of Benzoxazole, 2-pentyl- are markedly different from its behavior in solution. In its powdered, microcrystalline form, the compound is a strong orange-light emitter. acs.org This significant shift in emission color from blue in solution to orange in the solid state is attributed to the formation of excimers. acs.org Excimers are excited-state dimers that form between adjacent molecules in close proximity, a condition facilitated by the packing in the crystal lattice. These excimer states have lower energy than the excited monomer state, resulting in a bathochromic (red) shift in the emission spectrum. acs.org The emission spectrum for the powdered form shows a broad band characteristic of excimer emission. acs.org

Below is a summary of the reported photophysical data for a pentyl-substituted benzoxazole derivative.

| Medium | Excitation Maximum (λex) | Emission Maximum (λem) | Observed Emission Color |

|---|---|---|---|

| n-Heptane (Solution) | 384 nm acs.org | 446 nm acs.org | Blue acs.org |

| Ethyl Acetate (Solution) | 384 nm acs.org | Data not specified | Blue acs.org |

| Ethanol (Solution) | 384 nm acs.org | Data not specified | Blue acs.org |

| Dimethylsulfoxide (Solution) | 384 nm acs.org | Data not specified | Blue acs.org |

| Microcrystalline Powder (Solid) | 384 nm acs.org | Not specified, orange emission | Orange acs.org |

Charge Transport Characteristics

A comprehensive theoretical investigation of the charge transport characteristics specifically for Benzoxazole, 2-pentyl- is not extensively documented in current scientific literature. Such studies are crucial for evaluating a material's potential in electronic devices, as they quantify the efficiency of electron and hole movement through the material.

Theoretical evaluation of charge transport typically involves the calculation of several key parameters using methods like Density Functional Theory (DFT). semanticscholar.orgmdpi.com These parameters include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are fundamental electronic properties. semanticscholar.org The HOMO level relates to the ability to donate an electron (hole transport), while the LUMO level relates to the ability to accept an electron (electron transport). The energy gap between these orbitals influences the electronic and optical properties of the molecule. semanticscholar.org

Reorganization Energy (λ): This is a critical parameter for estimating charge mobility. It represents the energy required for the geometric relaxation of a molecule when it gains or loses an electron. rsc.orgacs.org A lower reorganization energy generally corresponds to a higher charge transfer rate and better charge mobility. rsc.org

Charge Carrier Mobility (μ): This parameter quantifies how quickly an electron or hole can move through the material under an electric field. Theoretical models can predict mobility by considering factors like reorganization energy and electronic coupling between adjacent molecules. rsc.orgshuaigroup.net

For benzoxazole derivatives in general, DFT calculations have been employed to determine their HOMO-LUMO gaps and predict their reactivity. semanticscholar.org However, specific calculated values for hole and electron mobility for Benzoxazole, 2-pentyl- are not available. Such calculations would require sophisticated modeling of the material in its solid state to account for intermolecular interactions, which are critical for charge transport. rsc.org

Biological Activities and Mechanistic Insights of Benzoxazole, 2 Pentyl and Its Derivatives

Antimicrobial Research

The benzoxazole (B165842) scaffold has proven to be a versatile framework for the development of new antimicrobial agents. Research has explored its efficacy against a wide range of bacterial and fungal pathogens, delving into the specific ways these compounds disrupt microbial survival and proliferation.

Antibacterial Efficacy and Proposed Mechanisms of Action (in vitro and in vivo animal models)

A variety of 2-substituted benzoxazole derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The substitutions at the 2- and 5-positions of the benzoxazole core are critical in determining the spectrum and potency of their activity. mdpi.com

In vitro studies have shown that these compounds are effective against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.comesisresearch.org For instance, a series of novel 2,5- and/or 6-substituted benzoxazoles were synthesized and showed a broad spectrum of activity. esisresearch.org One derivative, compound 47 , which features a 4-(piperidinethoxy)phenyl unit at the 2-position, was particularly effective against the Gram-negative bacterium P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL and the Gram-positive Enterococcus faecalis with an MIC of 0.5 μg/mL. mdpi.com Other studies have synthesized novel benzoxazole derivatives that show potent activity against E. coli and S. aureus. arabjchem.org

Mechanistic studies suggest that the antibacterial action of some benzoxazole derivatives can be attributed to the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov This inhibition disrupts essential cellular processes, leading to bacterial cell death. Further computational studies involving molecular docking have been used to support this proposed mechanism, showing favorable interactions between benzoxazole derivatives and the enzyme's active site. nih.govrjeid.com

Antifungal Potential and Identification of Cellular Targets

The antifungal activity of benzoxazole derivatives has been extensively investigated, with promising results against various fungal species, including pathogenic yeasts like Candida albicans and numerous plant pathogenic fungi. esisresearch.orgmdpi.comnih.gov

Research indicates that benzoxazole derivatives can employ multiple mechanisms to exert their antifungal effects. One key mechanism involves the disruption of the fungal cell membrane's integrity by interfering with ergosterol (B1671047) synthesis. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased permeability and cell death. mdpi.com Additionally, some derivatives have been shown to interfere with cellular efflux pumps, which fungi use to expel antifungal agents, thus enhancing their own efficacy. mdpi.com

Specific molecular targets have been identified through these studies. For example, some eugenol-based benzoxazole derivatives have shown potent activity against Candida species. researchgate.net In silico studies have suggested that the antifungal activity of certain derivatives could be due to the inhibition of Heat Shock Protein 90 (HSP90) and aldehyde dehydrogenase. researchgate.net Another potential target identified through docking studies is the lipid transfer protein sec14p, which is crucial for fungal viability. nih.gov A series of 2-(aryloxymethyl) benzoxazole derivatives exhibited strong antifungal activity against Fusarium solani, with compound 5h being approximately nine times more potent than the commercial fungicide hymexazol. nih.gov

Anticancer Research (Excluding Human Clinical Trial Data)

The benzoxazole nucleus is a prominent scaffold in the design of novel anticancer agents. Derivatives have shown potent activity in various cancer models by interfering with cell proliferation, inducing programmed cell death, and inhibiting specific molecular targets crucial for tumor growth and survival.

Antiproliferative Activity in Cancer Cell Lines and Tumorigenic Models

Numerous studies have documented the antiproliferative effects of benzoxazole derivatives across a wide array of human cancer cell lines. These compounds have demonstrated significant cytotoxic activity against breast cancer (MCF-7, MDA-MB-231), hepatocellular carcinoma (HepG2), colon cancer (HCT116), and lung cancer (A-549) cells. tandfonline.commdpi.comnih.govmdpi.com

The potency of these derivatives is often compared to established chemotherapy drugs. For instance, a series of modified benzoxazole-based compounds were evaluated for their anticancer effects, with compound 8d showing greater potency than the standard drug sorafenib (B1663141) against MCF-7, HCT116, and HepG2 cell lines, with IC₅₀ values of 3.43, 2.79, and 2.43 µM, respectively. mdpi.com Another study highlighted compound 12l , a 5-methylbenzo[d]oxazole derivative, which exhibited potent activity against HepG2 and MCF-7 cells with IC₅₀ values of 10.50 μM and 15.21 μM, respectively. tandfonline.coma-z.lu The antiproliferative activity is highly dependent on the nature and position of substituents on the benzoxazole ring system. mdpi.comijresm.com

Investigation of Apoptosis Induction and Cell Cycle Modulation Mechanisms

A primary mechanism through which benzoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle.

Several studies have shown that these compounds can trigger the intrinsic apoptotic pathway. For example, the potent derivative 12l was found to induce apoptosis in HepG2 cells by significantly increasing the expression of the pro-apoptotic protein Bax (3.40-fold) and the executioner caspase-3 (2.98-fold), while simultaneously reducing the levels of the anti-apoptotic protein Bcl-2 (2.12-fold). tandfonline.comresearchgate.netnih.gov This shift in the Bax/Bcl-2 ratio is a critical event in committing a cell to apoptosis. nih.gov Flow cytometry analysis revealed that compound 12l also caused cell cycle arrest, primarily in the Pre-G1 and G1 phases of the cell cycle in HepG2 cells. tandfonline.comresearchgate.netnih.gov

Similarly, another benzoxazole derivative, K313 , was shown to induce apoptosis in Nalm-6 and Daudi lymphoma cells through a mitochondrial signaling pathway, involving the activation of caspase-8 and caspase-9. nih.gov K313 also caused cell cycle arrest at the G0/G1 phase. nih.gov Further research on derivative 14b demonstrated its ability to arrest HepG2 cell growth at the Pre-G1 phase and induce apoptosis, supported by a 4.8-fold increase in caspase-3 levels compared to control cells. a-z.luresearchgate.net

Inhibition of Specific Enzyme Targets (e.g., Tyrosine Kinases like VEGFR-2) and Receptor Antagonism (e.g., P2Y14R)

The targeted inhibition of specific enzymes and receptors involved in cancer progression is a key strategy in modern oncology, and benzoxazole derivatives have emerged as promising candidates in this area.

A significant body of research has focused on developing benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. tandfonline.commdpi.comnih.gov The compound 12l , in addition to its antiproliferative effects, was identified as a potent VEGFR-2 inhibitor with an IC₅₀ value of 97.38 nM. tandfonline.coma-z.luresearchgate.net An even more potent inhibitor, compound 8d , exhibited exceptional VEGFR-2 inhibition with an IC₅₀ value of 0.0554 μM, surpassing the activity of the standard inhibitor sorafenib (IC₅₀ = 0.0782 μM). mdpi.com

Beyond enzyme inhibition, benzoxazole derivatives have been developed as receptor antagonists. A study focused on the P2Y14 receptor (P2Y14R), which is implicated in inflammatory diseases, led to the discovery of 2-phenyl-benzoxazole acetamide (B32628) derivatives as potent antagonists. nih.govaminer.cn Notably, compound 52 demonstrated a powerful P2Y14R antagonistic activity with an IC₅₀ of just 2 nM, highlighting its potential for development in treating inflammatory conditions. nih.gov

Anti-inflammatory and Immunomodulatory Investigations (in vitro and animal models)

Benzoxazole derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govbenthamscience.com Studies have shown that these compounds can modulate inflammatory pathways, suggesting their utility in treating various inflammatory conditions. The core benzoxazole structure serves as a versatile scaffold for designing molecules with potent anti-inflammatory effects. mdpi.com

In vitro and in vivo studies have highlighted the anti-inflammatory properties of various 2-substituted benzoxazole derivatives. For instance, a series of newly synthesized 2-substituted benzoxazole derivatives exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in animals. benthamdirect.com Specifically, five compounds from this series (2a, 2b, 3a, 3b, and 3c) showed potent activity. benthamdirect.com Another study reported that out of nine synthesized methyl 2-(arylideneamino) benzoxazole-5-carboxylate derivatives, compounds SH1-SH3 and SH6-SH8 significantly reduced inflammation in a similar rat model. jocpr.com

The immunomodulatory effects of benzoxazole derivatives have also been investigated. Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov For example, a series of benzoxazolone derivatives were found to have anti-inflammatory activity, with compounds 3c, 3d, and 3g showing the greatest inhibition of IL-6. nih.gov One benzoxazole derivative, in particular, demonstrated a significant reduction in both TNF-α and IL-6 levels in HepG2 cells. nih.gov Furthermore, some benzoxazole compounds have been designed as modulators of the PD-1/PD-L1 protein/protein interaction, which is a key immune checkpoint, highlighting their potential in immunotherapy. google.com

| Compound | In Vitro/In Vivo Model | Key Findings | Reference |

|---|---|---|---|

| Benzoxazolone derivatives (3c, 3d, 3g) | In vitro (LPS-induced) | Demonstrated significant anti-inflammatory activity against IL-6 with IC50 values of 10.14, 5.43, and 5.09 μM, respectively. | nih.gov |

| 2-substituted benzoxazole derivatives (2a, 2b, 3a, 3b, 3c) | In vivo (carrageenan-induced paw edema) | Exhibited potent anti-inflammatory activity. | benthamdirect.com |

| Methyl 2-(arylideneamino) benzoxazole-5-carboxylate derivatives (SH1-SH3, SH6-SH8) | In vivo (carrageenan-induced paw edema) | Significantly reduced inflammation. | jocpr.com |

| Benzoxazole derivative (Compound 8d) | In vitro (HepG2 cells) | Showed significant inhibition of TNF-α (90.54%) and IL-6 (92.19%). | nih.gov |

Antileishmanial and Antiprotozoal Activities (in vitro and in vivo animal models)

The benzoxazole scaffold has been identified as a promising starting point for the development of new antiprotozoal agents. researchgate.net Various derivatives have been synthesized and evaluated for their activity against a range of protozoan parasites, including Leishmania species.

In a study focused on developing new treatments for visceral leishmaniasis, ten benzoxazole amides were synthesized and tested against several protozoan parasites. bohrium.comacs.org While these specific compounds showed poor activity against Leishmania infantum, some derivatives (compounds 2, 4, and 9) displayed moderate activity against Trypanosoma cruzi, Trypanosoma brucei rhodesiense, and Trypanosoma brucei brucei, with low cytotoxicity. bohrium.comacs.org This suggests that the benzoxazole core has potential for broader antiprotozoal applications.

Further research into benzoxazole derivatives has shown promising antileishmanial activity. For example, N-(2-benzoxazole-2-ylphenyl)benzamide, a natural product, was found to be three times more potent than the standard drug miltefosine (B1683995) against Leishmania. olemiss.edu In another study, a series of (3-benzoxazole-2-yl) phenylamine derivatives were synthesized, with some compounds showing moderate inhibitory activities against leishmanial and trypanosomal species. researchgate.net Specifically, the amidation of 3-benzoxazolyl aniline (B41778) with a chloroacetyl group resulted in good antimalarial activity and moderate antileishmanial and antitrypanosomal effects. researchgate.net

Computational studies have also been employed to design benzoxazole derivatives as antileishmanial agents, targeting essential parasite enzymes. researchgate.nettandfonline.com One such study focused on designing dual inhibitors of dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine (B1203161) reductase 1 (PTR1) in Leishmania donovani. tandfonline.com A synthesized 2-(4-((2,4-dichlorobenzyl)oxy)phenyl)-1H-benzo[d]oxazole molecule showed moderate in vitro activity against the promastigote form of L. donovani with an IC50 value of 57 ± 4.2 µM. tandfonline.com

| Compound/Derivative | Parasite | Activity | Reference |

|---|---|---|---|

| Benzoxazole amides (2, 4, 9) | T. cruzi, T. b. rhodesiense, T. b. brucei | Moderate activity with low cytotoxicity. | bohrium.comacs.org |

| N-(2-benzoxazole-2-ylphenyl)benzamide | Leishmania spp. | Three-fold more potent than miltefosine. | olemiss.edu |

| (3-benzoxazole-2-yl) phenylamine derivatives | Leishmania and Trypanosoma spp. | Moderate inhibitory activities. | researchgate.net |

| 2-(4-((2,4-dichlorobenzyl)oxy)phenyl)-1H-benzo[d]oxazole | Leishmania donovani (promastigote) | IC50 = 57 ± 4.2 µM. | tandfonline.com |

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of benzoxazole derivatives. These studies have shown that the nature and position of substituents on the benzoxazole ring significantly influence their biological activities. mdpi.comesisresearch.org

For anti-inflammatory activity, the substitution at the C2 position of the benzoxazole scaffold is critical. benthamdirect.com The presence of different aryl groups at this position can modulate the anti-inflammatory potency. jocpr.com In the case of antiprotozoal activity, SAR studies have revealed that modifications at both the 2- and 5-positions of the benzoxazole ring are important. mdpi.com For instance, in a series of 2,5-disubstituted benzoxazoles, the nature of the substituent at these positions was found to be important for antimicrobial activity. esisresearch.org

Specifically for antileishmanial activity, the introduction of a chloroacetyl functional group to 3-benzoxazolyl aniline was shown to be a good starting point for developing new agents. researchgate.net Furthermore, computational design and SAR analysis of 2-substituted benzoxazoles have identified key structural features for inhibiting parasite-specific enzymes. researchgate.nettandfonline.com For example, in the design of pteridine reductase 1 (PTR1) inhibitors, the specific substitution pattern on the phenyl ring at the 2-position of the benzoxazole was crucial for activity. researchgate.net

In the context of "Benzoxazole, 2-pentyl-", the alkyl chain at the C2 position is a key determinant of its physicochemical properties and biological activity. While specific SAR data for the 2-pentyl derivative is limited in the provided results, studies on other 2-alkyl-benzoxazoles suggest that the length and branching of the alkyl chain can influence lipophilicity and, consequently, cell permeability and interaction with molecular targets. mdpi.com For instance, the synthesis of various 2-alkyl benzoxazoles has been reported, indicating the feasibility of exploring different chain lengths to optimize activity. mdpi.com The presence of a pentyl group would confer a degree of lipophilicity that may be favorable for crossing biological membranes to reach intracellular targets.

Elucidation of Molecular Targets and Associated Biological Pathways

Identifying the molecular targets of benzoxazole derivatives is key to understanding their mechanisms of action. Research has implicated several enzymes and receptors in the biological effects of these compounds.

For their anti-inflammatory effects, one of the primary targets identified is the Myeloid differentiation protein 2 (MD2), which is an adaptor protein for Toll-like receptor 4 (TLR4). nih.govresearchgate.net By inhibiting MD2, benzoxazole derivatives can interfere with the lipopolysaccharide (LPS)-induced inflammatory response. nih.gov Some benzoxazole derivatives have also been shown to be inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. benthamdirect.com

In the context of antiprotozoal activity, key molecular targets in parasites have been identified. For Leishmania, pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) are essential enzymes for parasite survival and have been targeted by benzoxazole derivatives. researchgate.nettandfonline.com Molecular docking studies have shown that these compounds can bind to the active site of PTR1, thereby inhibiting its function. researchgate.net For antimalarial activity, Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP) has been identified as a potential target. researchgate.net

Furthermore, benzoxazole derivatives have been investigated as inhibitors of other important enzymes, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is involved in angiogenesis and could be relevant to both inflammation and cancer. tandfonline.comnih.gov The ability of these compounds to induce apoptosis through pathways involving caspases has also been noted. nih.gov

The diverse range of molecular targets for benzoxazole derivatives underscores the versatility of this scaffold in medicinal chemistry and provides a solid basis for the development of new drugs with specific biological activities.

Applications of Benzoxazole, 2 Pentyl in Advanced Materials Science and Other Fields

Organic Electronics and Optoelectronics

The field of organic electronics leverages the tunable electronic and optical properties of carbon-based materials to create novel devices. Benzoxazole (B165842) derivatives have emerged as promising candidates for various applications within this domain. nih.gov

Benzoxazole derivatives are known for their fluorescent properties and have been utilized in the development of fluorescent dyes and probes. nih.govacs.org These compounds can exhibit strong emission and large Stokes shifts, which are desirable characteristics for fluorescent materials. acs.org For instance, a fluorescent probe based on a benzoxazole derivative was synthesized for the detection of biothiols, demonstrating the potential of this class of compounds in chemical sensing. nih.govresearchgate.net The recognition mechanism often involves a specific chemical reaction that leads to a significant change in the fluorescence signal. nih.gov The versatility of the benzoxazole structure allows for the design of probes with high selectivity and sensitivity for specific analytes. nih.govgoogle.com

Key Features of Benzoxazole-Based Fluorescent Probes:

| Feature | Description | Source |

| High Sensitivity | Capable of detecting low concentrations of analytes. | nih.gov |

| Good Selectivity | Can specifically recognize target molecules in the presence of other species. | nih.gov |

| Strong Fluorescence | Exhibit bright emission, enhancing detection capabilities. | acs.org |

| Large Stokes Shift | Significant separation between excitation and emission wavelengths, minimizing self-quenching. | acs.org |

Benzoxazole derivatives have been investigated as components in organic light-emitting diodes (OLEDs), which are utilized in modern display technologies. researchgate.netacs.org They can function as emitters, host materials, or charge transport materials within the device structure. epo.orgmdpi.com For example, novel benzoxazole-based emitters have been designed for solution-processable deep-blue OLEDs, achieving high external quantum efficiencies. nih.gov The incorporation of benzoxazole moieties can contribute to the thermal stability and charge-transporting properties of the materials used in OLEDs. rsc.org

Performance of a Deep-Blue OLED with a Benzoxazole-Based Emitter:

| Parameter | Value |

| CIEy Coordinate | 0.06 |

| Maximum External Quantum Efficiency (EQEmax) | up to 8.53% |

Source: nih.gov

The ability to efficiently transport charge carriers (electrons and holes) is crucial for the performance of organic electronic devices. Benzoxazole derivatives have been explored as charge transport materials due to their electronic properties. nih.govmdpi.com The rigid and planar structure of the benzoxazole ring can facilitate intermolecular interactions that are favorable for charge transport. osti.gov By modifying the substituents on the benzoxazole core, the charge transport properties can be tuned. mdpi.com For instance, benzobisoxazole-based compounds have been synthesized that exhibit ambipolar transport properties, meaning they can conduct both electrons and holes. rsc.org

Charge Mobility in a Benzobisoxazole-Based Material:

| Charge Carrier | Mobility (cm² V⁻¹ s⁻¹) |

| Electron | 10⁻⁶–10⁻⁵ |

| Hole | 10⁻⁶–10⁻⁵ |

Source: rsc.org

Polymer Science and Composite Materials

The incorporation of benzoxazole units into polymer systems can significantly enhance their properties, leading to the development of high-performance materials. justdial.com

Benzoxazole-containing monomers can be polymerized to create polybenzoxazoles (PBOs) or copolymers with other monomers. jst.go.jprsc.org These polymers often exhibit exceptional thermal stability and mechanical strength. justdial.comrsc.org For instance, poly(benzoxazole imide)s have been synthesized that show high glass transition temperatures and excellent tensile properties. rsc.org Benzoxazole derivatives can also be used as additives to modify the properties of existing polymer systems. google.com

Properties of Poly(benzoxazole imide)s:

| Property | Range of Values |

| Glass Transition Temperature (Tg) | 285 to 363 °C |

| 5% Weight Loss Temperature (Td5%) | 510–564 °C in N₂ |

| Tensile Strength | 103–126 MPa |

| Tensile Modulus | 2.9–3.7 GPa |

Source: rsc.org

The inclusion of the rigid benzoxazole structure into polymer backbones can lead to a significant improvement in various material properties. osti.govmdpi.com This enhancement is often attributed to the increased rigidity of the polymer chains and stronger intermolecular interactions. rsc.orgmdpi.com For example, incorporating benzoxazole units into polyimides has been shown to increase their glass transition temperature, modulus, and thermal stability. mdpi.com The introduction of benzoxazole moieties can also improve the gas separation performance of polymer membranes. nd.edu

Enhancement of Polyimide Properties with Benzoxazole Incorporation:

| Property | Kapton (Control) | Kapton with Benzoxazole Diamine (1:9 ratio) | Kapton with Benzoxazole Diamine (4:6 ratio) |

| Glass Transition Temperature (Tg) | 396 °C | 467 °C | 520 °C |

| Modulus | 1.6 GPa | 2.5 GPa | 4.7 GPa |

| Dielectric Constant | 3.50 | 3.31 | 2.87 |

Source: mdpi.com

Agricultural Chemical Research

The investigation of benzoxazole derivatives in agriculture has been a fruitful area of research, with various analogues showing promise. researchgate.netresearchgate.net However, specific data on Benzoxazole, 2-pentyl- is not prominent in existing studies.

Investigation of Mode of Action in Plant Pathogens or Weeds

Given the lack of studies on its herbicidal or fungicidal activity, there is consequently no information available regarding the mode of action of Benzoxazole, 2-pentyl- in plant pathogens or weeds. Research into the mode of action typically follows the discovery of significant biological activity.

Functional Coatings and Surface Modification Studies

The application of benzoxazole derivatives is not limited to the biological field; they have also been explored in materials science. However, similar to the agricultural domain, specific research on Benzoxazole, 2-pentyl- for functional coatings and surface modification is not apparent in the reviewed literature. While the thermal stability and optical properties of some benzoxazole polymers make them candidates for protective coatings and other advanced materials, there are no specific studies that have investigated the incorporation or effect of Benzoxazole, 2-pentyl- in such applications.

Future Research Directions and Emerging Trends for Benzoxazole, 2 Pentyl

Development of Next-Generation Green and Sustainable Synthetic Methodologies

The future of chemical synthesis lies in the development of environmentally benign processes. For Benzoxazole (B165842), 2-pentyl-, research is moving beyond traditional methods that often rely on harsh conditions and hazardous materials. mdpi.com The focus is now on "green" chemistry principles to create sustainable synthetic pathways.

Key research areas include:

Alternative Energy Sources: Investigating the use of microwave irradiation and ultrasound assistance to drive the cyclocondensation reaction. mdpi.comnih.gov These methods can significantly reduce reaction times and energy consumption compared to conventional heating.